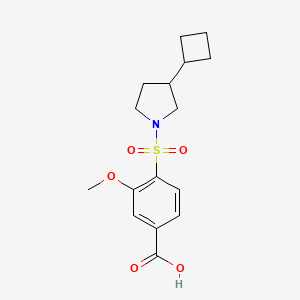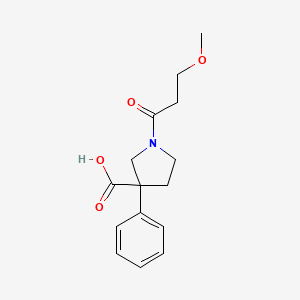
4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid, also known as CBM-588, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CBM-588 has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. The COX enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX enzyme, 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid has been found to have several biochemical and physiological effects. Research has shown that 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid has also been found to reduce the activation of nuclear factor-κB, a transcription factor that is involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid also exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs. However, 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects on other physiological processes are not well characterized.
Orientations Futures
There are several future directions for research on 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid. One direction is to further investigate its mechanism of action and its effects on other physiological processes. Another direction is to explore its potential therapeutic applications in the treatment of various diseases. Additionally, research could focus on the development of novel drugs based on the structure of 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid that exhibit improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-methoxybenzoic acid and cyclobutylamine, which undergo a series of reactions to form the final product. The synthesis of 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that 4-(3-Cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Propriétés
IUPAC Name |
4-(3-cyclobutylpyrrolidin-1-yl)sulfonyl-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-22-14-9-12(16(18)19)5-6-15(14)23(20,21)17-8-7-13(10-17)11-3-2-4-11/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXESSWOZKUVQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCC(C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxy-4-pyrrol-1-ylphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7449264.png)
![(2R,6S)-4-[[1-(3H-benzimidazol-5-yl)triazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B7449271.png)
![2-(3,4-Dichlorophenyl)-2-[(2-ethyltriazol-4-yl)methylamino]propanoic acid](/img/structure/B7449284.png)
![5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]isoquinoline](/img/structure/B7449292.png)
![5-methyl-3-[(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane-3-carbonyl]hexanoic acid](/img/structure/B7449294.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(5-methylpyrimidin-4-yl)-1,2,4-oxadiazole](/img/structure/B7449297.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole](/img/structure/B7449310.png)
![2-[1-(3-Chloro-5-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7449315.png)
![(2R,3S)-3-[(6-fluoroquinoline-8-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7449320.png)
![3-(2,3-dihydroimidazo[1,2-b]pyrazole-1-carbonyl)-6-ethyl-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7449322.png)

![N-[[1-(2,2,2-trifluoroethyl)triazol-4-yl]methyl]cyclopropanesulfonamide](/img/structure/B7449342.png)
![3-(2-Hydroxyethyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)quinazolin-4-one](/img/structure/B7449350.png)
![3-[(3,5-Difluoro-2,4-dimethoxyphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449352.png)